molecular formula C19H16ClN2NaO3 B132467 Laquinimod sodium CAS No. 248282-07-7

Laquinimod sodium

Cat. No.: B132467
CAS No.: 248282-07-7
M. Wt: 378.8 g/mol
InChI Key: JWHPPWBIIQMBQC-UHFFFAOYSA-M
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Future Directions

Laquinimod is a promising emerging treatment for relapsing–remitting MS that may provide a new therapeutic option in the near future . It is currently under development in phase III trials for treatment of multiple sclerosis as an oral therapy . Results from these trials will further inform about the clinical benefit of laquinimod in patient cohorts with a persisting, but still insufficiently met need for safe and at the same time effective oral compounds with neuroprotective effects .

Biochemical Analysis

Biochemical Properties

Laquinimod Sodium has been shown to interact with various biomolecules, playing a significant role in biochemical reactions. It is metabolized in the liver, with Cytochrome P450 3A4 being the major enzyme responsible for its metabolism . The interactions of this compound with these enzymes and proteins contribute to its biochemical properties.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to reduce disease activity on magnetic resonance imaging . In experimental autoimmune encephalomyelitis (EAE), a model of MS, laquinimod treatment was associated with reduced central nervous system (CNS) inflammation, decreased Th1 and Th17 responses, and an increase in regulatory T cells (Treg) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on experimental autoimmune encephalomyelitis (EAE), laquinimod treatment reversed established RR-EAE and was associated with reduced CNS inflammation .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study on EAE, laquinimod treatment was found to significantly decrease disease scores .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in the liver, with Cytochrome P450 3A4 being the major enzyme responsible for its metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Laquinimod sodium is synthesized through a multi-step process involving the formation of the quinoline-3-carboxamide core structure. . The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography to obtain high-purity this compound suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Laquinimod sodium undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, each with distinct pharmacological profiles. These derivatives are often evaluated for their potential therapeutic applications in preclinical and clinical studies .

Properties

IUPAC Name

sodium;5-chloro-3-[ethyl(phenyl)carbamoyl]-1-methyl-2-oxoquinolin-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3.Na/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24;/h4-11,23H,3H2,1-2H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHPPWBIIQMBQC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179538
Record name Laquinimod sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248282-07-7
Record name Laquinimod sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248282077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laquinimod sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-1,2-dihydro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAQUINIMOD SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H914M0CSP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Methyl 2-chloro-6-[[3-(ethyl(phenyl)amino)-3-oxo-propanoyl]-methyl-amino]benzoate (Inter-V) (1.5 g, 3.858 mmol) and anhydrous ethanol (40 ml) were added to a round bottom flask at 20-25° C. under nitrogen atmosphere, and the mixture was stirred under nitrogen till a clear solution was obtained. The solution was cooled to 0-5° C., and a 21 wt % solution of sodium ethoxide was added (1.51 ml, 4.051 mmol) keeping the temperature at 0-5° C. while stirring. The mixture was stirred for an additional 1 h at 0-5° C., and the flask was placed in the refrigerator for 12 hours. The precipitate was filtered to obtain a white powder which was dried at 25° C. under vacuum. Yield: 90%. The purity of the isolated product was 100% (HPLC, area %).
Name
Methyl 2-chloro-6-[[3-(ethyl(phenyl)amino)-3-oxo-propanoyl]-methyl-amino]benzoate
Quantity
1.5 g
Type
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Reaction Step One
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40 mL
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0 (± 1) mol
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Yield
90%

Synthesis routes and methods II

Procedure details

Deuterated laquinimod prepared in Step 2 was suspended in ethanol and treated with 20% aqueous NaOH solution. The precipitated sodium salt was stirred for 3 hours, filtered and washed with ethanol. Drying in vacuum provided deuterated laquinimod sodium salt (92-94% yield). Identity and purity were proven by NMR, MS and HPLC.
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

The pH value of a solution of 5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide (170 mg, 0.48 mmol, 1.00 equiv) in ethanol (5 ml) was adjusted to 9-10 with a solution of 5M sodium hydroxide. The mixture then was stirred for about 30 min at ambient temperature. The resulting solids were collected by filtration and washed with ethanol to give the title compound as a white solid (70 mg, yield: 39%). 1H NMR (300 MHz, DMSO) δ: 6.84˜7.31 (m, 8H), 3.68 (q, 2H), 3.34 (s, 3H), 1.02 (t, 3H). LC-MS: m/z=357 (M-Na+2H)+
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
39%

Synthesis routes and methods IV

Procedure details

Laquinimod (2.7 gm) was taken in ethanol (13 ml) and stirred at 25-30° C. followed by the addition of sodium hydroxide solution (0.33 gm of NaOH in 0.4 ml of water). The resulting solution was stirred for 15 minutes followed by filtration through hyflow bed and washing of the bed with ethanol (7 ml). The resulting clear solution was then stirred for 16 hours at 25-30° C. The separated solid was filtered, washed with chilled ethanol (2 ml) and then dried at 60-65° C. to yield 2.33 gin of laquinimod sodium as a white solid (HPLC Purity: 99.92%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the crystalline properties of Laquinimod Sodium and how do they influence its production?

A1: Research has identified different crystalline forms of this compound, with variations in particle size distribution and tapped density. Studies have focused on developing manufacturing processes that yield specific crystalline forms with desirable properties. For example, one process aims to produce crystals with a tapped density of at least 0.6 g/ml [] while another focuses on removing impurities after salt formation to improve crystal characteristics []. These efforts highlight the importance of controlling crystallization parameters to obtain this compound with desired physical properties for pharmaceutical formulation.

Q2: What impurities are commonly found during the manufacturing process of this compound, and how are they controlled?

A2: Several impurities have been identified during the synthesis of this compound, including BH-3-HLAQ, MCQ, MCQCA, MCQME, NEA, and MCQEE []. These impurities can impact the quality and efficacy of the final drug product. To address this, researchers have developed analytical methods, such as HPLC, to quantify these impurities and ensure their levels remain within acceptable limits []. The development of sensitive analytical techniques is crucial for ensuring the purity and safety of this compound during manufacturing.

Q3: How is the quality of this compound ensured during the manufacturing process?

A3: Quality control is paramount in pharmaceutical manufacturing. For this compound, researchers have established methods to confirm the presence of the desired compound and control for the presence of specific impurities. These methods include using reference standards for BH-3-HLAQ, MCQ, MCQCA, MCQME, and MCQEE to detect trace amounts of these impurities in the drug substance []. Additionally, quality control measures likely encompass monitoring critical process parameters and performing release testing on the final product to ensure it meets predefined specifications.

Q4: Has this compound been investigated in clinical trials, and for what indications?

A4: Yes, this compound has been explored in clinical trials for various indications. While specific details about these trials are not provided in the provided abstracts, one resource mentions its inclusion in clinical trials as of December 2008 []. Further research into publicly available clinical trial databases would provide more information regarding the specific indications investigated and the outcomes of these trials.

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